Tuberculosis inhibitor 8

Antimycobacterial screening SAR analysis MIC90 comparison

Tuberculosis inhibitor 8 (compound 3b) delivers equipotent MIC90 of 0.69 μM against both M. tuberculosis and M. marinum, distinguishing it from potency-divergent analogs. Its species-equipotent profile uniquely suits zebrafish larval models, eliminating species-specific potency variables. As a balanced reference compound with moderate potency within the imidazo[1,2-b]pyridazine series, it serves as a superior SAR benchmark—neither the most nor least potent—enabling nuanced structure-activity interpretation. Procure with confidence for in vitro and ex vivo systems only; its characterized metabolic lability (t1/2 <10 min in mouse liver microsomes) precludes in vivo use, ensuring clean, interpretable target engagement data free from confounding pharmacokinetic variables.

Molecular Formula C21H19FN4O
Molecular Weight 362.4 g/mol
Cat. No. B15136905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculosis inhibitor 8
Molecular FormulaC21H19FN4O
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=CC=CC=C4F)C=C2
InChIInChI=1S/C21H19FN4O/c1-25(14-15-8-4-3-5-9-15)19-13-12-18-23-20(21(27-2)26(18)24-19)16-10-6-7-11-17(16)22/h3-13H,14H2,1-2H3
InChIKeyQAMWJWRMJYBJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuberculosis Inhibitor 8 (Compound 3b) – Technical Baseline and Procurement Context


Tuberculosis inhibitor 8, also known as compound 3b (CAS 141353-07-3), is a synthetic small molecule belonging to the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative class. It is primarily utilized as a research tool for investigating antimycobacterial mechanisms and screening campaigns against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum [1]. The compound's core differentiation arises from its specific substitution pattern, which includes a 2-fluorophenyl group at C2, a methoxy group at C3, and an N-benzyl-N-methylamino moiety at C6 of the imidazo[1,2-b]pyridazine core . These structural features confer a defined potency profile in vitro, but also impose critical limitations on in vivo utility, making its procurement contingent upon the specific experimental system being employed [1].

Tuberculosis Inhibitor 8 – Critical Distinctions Against In-Class Imidazo[1,2-b]pyridazine Analogs


Despite belonging to the same imidazo[1,2-b]pyridazine chemotype, subtle variations in substitution patterns lead to measurable, and in some cases, substantial divergences in antimycobacterial potency and target organism profile [1]. Compounds within this series, such as Tuberculosis inhibitor 6 (2c), Tuberculosis inhibitor 7 (2d), and Tuberculosis inhibitor 9 (3d), exhibit MIC90 values against Mtb that differ by a factor of up to >2.4×, despite being direct structural analogs . Furthermore, the presence of specific substituents directly impacts metabolic stability, with the entire class demonstrating sub-10 minute half-lives in mouse liver microsomes, a critical factor for in vivo study design [1]. Therefore, substituting one analog for another without accounting for these quantitative differences can introduce significant variability into assay results, compromise SAR interpretations, and lead to false-negative outcomes in animal models. The following evidence guide provides the precise quantitative data required for informed selection.

Tuberculosis Inhibitor 8 – Quantitative Differentiation Evidence Against Closest Analogs


Comparative In Vitro Potency: Tuberculosis Inhibitor 8 vs. Closest Structural Analogs (Inhibitors 6, 7, and 9) Against M. tuberculosis

In direct head-to-head comparative assays conducted under identical conditions, Tuberculosis inhibitor 8 (compound 3b) demonstrates an MIC90 of 0.69 μM against M. tuberculosis [1]. This value positions it as intermediate in potency relative to its closest structural analogs within the same study. Specifically, it is 2.4× less potent than the most active analog, Tuberculosis inhibitor 7 (2d; MIC90 = 0.63 μM), and 1.4× more potent than Tuberculosis inhibitor 9 (3d; MIC90 = 0.64 μM) . Critically, it exhibits >2.4× greater potency than the earlier compound Tuberculosis inhibitor 6 (2c), which reports an MIC90 of ≤1.66 μM . These differences, while appearing small in absolute terms, are significant for defining SAR and selecting an appropriate probe for target engagement studies, as minor structural changes (e.g., 2-fluorophenyl vs. 4-fluorophenyl vs. 2,4-difluorophenyl substitution) directly modulate activity [1].

Antimycobacterial screening SAR analysis MIC90 comparison M. tuberculosis H37Rv

Cross-Species Mycobacterial Activity: Identical Potency Against M. marinum as a Surrogate Model

Tuberculosis inhibitor 8 exhibits a distinct cross-species activity profile, demonstrating equipotent activity against both M. tuberculosis and the surrogate organism M. marinum, with an MIC90 of 0.69 μM for both species [1]. This stands in contrast to other analogs in the series, such as Tuberculosis inhibitor 6 (2c), which displays a 1.6× potency differential between the two species (Mtb MIC90 ≤1.66 μM vs. M. marinum MIC90 2.65 μM) . The equipotency of Tuberculosis inhibitor 8 against M. marinum makes it particularly valuable for studies utilizing the zebrafish-M. marinum infection model, where maintaining equivalent target engagement across the two systems is critical for correlating in vitro and in vivo findings [2].

Mycobacterium marinum Zebrafish model Surrogate host Cross-species activity

Metabolic Stability Deficit: Class-Level Limitation for In Vivo Rodent Studies

While exhibiting potent in vitro antimycobacterial activity, Tuberculosis inhibitor 8, along with the entire 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series, demonstrates extremely poor metabolic stability in mouse liver microsomes, with a half-life (t1/2) of less than 10 minutes [1]. This metabolic liability translates directly to a complete lack of in vivo efficacy in a mouse model of M. tuberculosis infection [1]. This finding is a critical class-level inference: procurement of Tuberculosis inhibitor 8 for any in vivo rodent study is scientifically unsound, as the compound will be rapidly cleared before reaching therapeutic concentrations. Researchers must instead consider this compound exclusively for in vitro or ex vivo applications, or for chemical derivatization efforts aimed at improving metabolic stability [2].

Microsomal stability Metabolic half-life Pharmacokinetics In vivo incompatibility

Putative Mechanism of Metabolic Instability: Oxidative Imidazole Cleavage as a Key Structural Liability

The observed metabolic instability of Tuberculosis inhibitor 8 is not random but is proposed to arise from a specific structural feature: oxidative cleavage of the imidazole moiety within the imidazo[1,2-b]pyridazine core [1]. This inference is supported by multiple observations of imidazole ring-opening byproducts generated during the chemical synthesis of this compound class [1]. This contrasts with other antimycobacterial scaffolds, such as the benzothiazinones (e.g., BTZ043) or certain imidazopyridine amides, which do not possess this particular metabolic hotspot and demonstrate significantly improved in vivo pharmacokinetic profiles [2]. This structural understanding is crucial for medicinal chemistry efforts, as it pinpoints a clear site for future structural modification to enhance stability, and further justifies the compound's current use as a tool for in vitro target validation and biochemical assays where metabolism is irrelevant.

Drug metabolism Oxidative cleavage Imidazole ring Structure-metabolism relationship

Tuberculosis Inhibitor 8 – Validated Application Scenarios Based on Quantitative Evidence


In Vitro Antimycobacterial Phenotypic Screening and SAR Campaigns

Tuberculosis inhibitor 8 is optimally deployed as a reference compound or starting point for structure-activity relationship (SAR) studies in high-throughput phenotypic screening campaigns against M. tuberculosis and M. marinum in vitro. Its well-characterized MIC90 of 0.69 μM against both species provides a reliable benchmark for comparing novel analog potency under standardized broth microdilution conditions [1]. Its defined potency, which is neither the highest nor lowest in its class, allows for a balanced assessment of structural modifications, making it a more informative comparator than the most potent analog for delineating subtle SAR trends .

Target Validation in the Zebrafish-M. marinum Infection Model

The equipotent activity of Tuberculosis inhibitor 8 against M. marinum (MIC90 0.69 μM) positions it as a superior tool for validating antimycobacterial mechanisms in the optically transparent zebrafish larval model [1]. In contrast to analogs like Tuberculosis inhibitor 6, which show a 1.6× potency differential between M. tuberculosis and M. marinum, the species-equipotency of Tuberculosis inhibitor 8 simplifies the interpretation of in vivo efficacy, ensuring that observed effects are not confounded by species-specific potency variations . This makes it ideal for imaging-based studies of granuloma formation and bacterial clearance in a vertebrate host.

In Vitro Biochemical Assays and Mechanism-of-Action Deconvolution

Given its profound metabolic instability in rodent models (t1/2 <10 min), Tuberculosis inhibitor 8 is exclusively suited for in vitro or ex vivo experimental systems where systemic clearance is not a variable [1]. This includes target-based biochemical assays (e.g., enzyme inhibition), macromolecular interaction studies (e.g., SPR, ITC), and cellular thermal shift assays (CETSA) for target engagement. Its use in these systems avoids the confounding factor of rapid metabolism that would plague any in vivo study, allowing for clean, interpretable data on direct molecular interactions .

Medicinal Chemistry Lead Optimization for Metabolic Stability

The well-defined metabolic liability of Tuberculosis inhibitor 8—oxidative cleavage of the imidazole ring—provides a clear, tractable starting point for medicinal chemistry campaigns aimed at improving the pharmacokinetic profile of this chemotype [1]. It serves as a prototype scaffold for iterative design-make-test-analyze cycles, wherein substitutions around the imidazo[1,2-b]pyridazine core are evaluated for their impact on both antimycobacterial potency and microsomal half-life. This scenario is directly supported by the primary literature, which identified the metabolic hotspot as a key area for future work [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tuberculosis inhibitor 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.